Niraparib tosylate is currently approved by the US Food and Drug Administration (FDA) for the following indications []:
These approvals are based on clinical trials demonstrating improved progression-free survival (PFS) in patients treated with Niraparib tosylate compared to placebo [, ].
Beyond its approved uses, Niraparib tosylate is being explored in various ongoing clinical trials for other potential applications, including:
Niraparib tosylate is a pharmaceutical compound that serves as a potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. This compound is primarily utilized in the treatment of certain cancers, including epithelial ovarian, fallopian tube, and primary peritoneal cancer. It was first approved by the United States Food and Drug Administration in March 2017 and subsequently by the European Commission in November 2017. Niraparib tosylate is marketed under the brand name ZEJULA, and its chemical structure can be represented as follows:
The compound exists primarily as a tosylate monohydrate salt, which is characterized by its stability compared to other polymorphic forms .
Niraparib tosylate functions through its inhibition of PARP enzymes, leading to the accumulation of DNA damage in cancer cells. The mechanism involves the formation of PARP-DNA complexes that disrupt normal DNA repair processes. This results in cytotoxicity particularly in cells deficient in homologous recombination repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. The drug undergoes metabolic transformations primarily via carboxylesterases, producing various metabolites including M1 and M10, which are further processed through glucuronidation .
Niraparib tosylate exhibits significant biological activity as an anticancer agent due to its role in inhibiting DNA repair mechanisms. The selective inhibition of PARP enzymes leads to synthetic lethality in cancer cells that rely on these pathways for survival. Studies have indicated that niraparib induces apoptosis through increased DNA damage and subsequent cell death, particularly in tumors with underlying genetic deficiencies .
The synthesis of niraparib tosylate involves several steps:
Recent studies have also explored novel solid forms of niraparib tosylate, including a zwitterionic salt-cocrystal with L-proline, which may enhance solubility and stability .
Niraparib tosylate is primarily applied in oncology as a treatment for:
Its use is particularly significant for patients with tumors harboring BRCA mutations or other defects in DNA repair mechanisms. Clinical trials have demonstrated its efficacy in prolonging progression-free survival compared to placebo treatments .
Niraparib tosylate exhibits various pharmacokinetic interactions due to its metabolism via carboxylesterases and UDP-glucuronosyltransferases. It is known to interact with several other medications:
Several compounds exhibit similar mechanisms of action or therapeutic applications as niraparib tosylate:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Olaparib | Inhibits PARP | First approved PARP inhibitor; has oral bioavailability |
Rucaparib | Inhibits PARP | Approved for BRCA-mutated cancers; unique formulation |
Talazoparib | Inhibits PARP | Potent against both PARP-1 and PARP-2; different pharmacokinetics |
Veliparib | Inhibits PARP | Dual action; also targets other DNA repair pathways |
Niraparib's unique profile lies in its specific selectivity towards PARP-1 and PARP-2, along with its formulation as a stable monohydrate salt, which distinguishes it from other available therapies .